2'-Cyclohexyl-N-isobutyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic structure and the introduction of the cyclohexyl and isobutyl groups. Common synthetic routes may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction or Bischler-Napieralski cyclization.
Spirocyclization: The spirocyclic structure is formed through intramolecular cyclization reactions.
Functional Group Introduction: The cyclohexyl and isobutyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, which can be explored in preclinical and clinical studies.
Industry: It can be used in the development of specialty chemicals or as a precursor for the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide include other spirocyclic isoquinoline derivatives, such as:
- 2’-Cyclohexyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxylic acid
- 2-Cyclohexyl-1-oxo-3-spiro(cyclohexyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
Uniqueness
The uniqueness of 2’-Cyclohexyl-N-isobutyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C24H34N2O2 |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-cyclohexyl-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H34N2O2/c1-17(2)16-25-22(27)21-19-12-6-7-13-20(19)23(28)26(18-10-4-3-5-11-18)24(21)14-8-9-15-24/h6-7,12-13,17-18,21H,3-5,8-11,14-16H2,1-2H3,(H,25,27) |
InChI Key |
HSEOODXAAGTYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)C4CCCCC4 |
Origin of Product |
United States |
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